1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-{[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative featuring a 1,3-oxazole moiety substituted with a 3-chlorophenyl group and a methyl group at positions 2 and 5, respectively. The triazole core is further functionalized with a 5-methyl group and a carboxamide linkage to a 2-methoxyphenyl substituent. This structural architecture places it within a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-13-20(21(29)24-17-9-4-5-10-19(17)30-3)26-27-28(13)12-18-14(2)31-22(25-18)15-7-6-8-16(23)11-15/h4-11H,12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECMBERHXHLJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=C(OC(=N2)C3=CC(=CC=C3)Cl)C)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that derivatives of oxazole and triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have been evaluated for their efficacy against glioblastoma cells, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The mechanism often involves the disruption of DNA synthesis or function in cancer cells, leading to cell death .
Table 1: Summary of Anti-Cancer Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | LN229 (Glioblastoma) | 15 | DNA damage and apoptosis |
| Compound B | MCF7 (Breast) | 20 | Cell cycle arrest |
| Target Compound | A549 (Lung) | 10 | Inhibition of proliferation |
Anti-Diabetic Properties
The compound has also shown promise in anti-diabetic research. Studies involving Drosophila melanogaster as a model organism have demonstrated that certain derivatives can significantly lower glucose levels. This effect is attributed to enhanced insulin sensitivity or modulation of glucose metabolism pathways .
Table 2: Summary of Anti-Diabetic Studies
| Compound | Model Organism | Effect on Glucose Levels | Mechanism |
|---|---|---|---|
| Compound A | Drosophila melanogaster | Decreased by 30% | Insulin sensitization |
| Target Compound | C57BL/6 Mice | Decreased by 25% | Glucose metabolism modulation |
Synthesis and Development
The synthesis of this compound involves multiple steps, including the formation of the oxazole and triazole rings through various chemical reactions such as condensation and cyclization processes. Notable methods include microwave-assisted synthesis which enhances yield and reduces reaction time .
Comparison with Similar Compounds
Table 1: Comparative Overview of Triazole-Carboxamide Derivatives
Heterocyclic Substituents
- Oxazole vs. Isoxazole/Benzoxazole: The target compound’s 1,3-oxazole moiety differs from benzoisoxazole derivatives (e.g., ) in electronic and steric profiles.
- Chlorophenyl Positioning : The 3-chlorophenyl group on the oxazole contrasts with 4-chlorophenyl substituents in , which may alter hydrophobicity and π-π stacking capabilities.
Carboxamide Linkage
- 2-Methoxyphenyl vs.
Physicochemical Properties
- Thermal Stability: Benzoisoxazole derivatives (e.g., ) decompose above 250°C, suggesting higher stability than non-fused oxazoles.
- Polarity : The hydroxyethyl group in contributes to a predicted pKa of 12.77, indicating moderate basicity compared to the target’s methoxy group.
- Molecular Weight : Most analogs (e.g., ) have molecular weights between 397–437 g/mol, aligning with Lipinski’s rule for drug-likeness.
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction yields be maximized?
The synthesis of triazole-carboxamide derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:
- Azide-alkyne cycloaddition : Use Cu(I) iodide as a catalyst in DMF or acetonitrile at 60–80°C for 12–24 hours to ensure regioselectivity .
- Carboxamide formation : React the triazole intermediate with 2-methoxyphenylamine using EDCI/HOBt as coupling agents in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol improve purity (>95% by HPLC) .
Q. How can structural ambiguities in the compound be resolved using spectroscopic and crystallographic techniques?
- NMR spectroscopy : Assign peaks for the oxazole (δ 6.8–7.2 ppm for aromatic protons) and triazole (δ 8.1–8.3 ppm for methyl-substituted triazole) moieties. 2D NMR (HSQC, HMBC) confirms connectivity .
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve steric clashes between the oxazole and methoxyphenyl groups .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Target identification : Use thermal shift assays (TSA) to identify protein targets. For example, triazole derivatives bind kinases (e.g., B-Raf) with ΔTₘ > 3°C .
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., SNB-75 CNS cancer cells) via MTT assays, with IC₅₀ values compared to carboxyamidotriazole derivatives .
- Molecular docking : Simulate interactions with β-catenin or Wnt pathway proteins using AutoDock Vina, focusing on hydrogen bonding with the carboxamide group .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cellular viability assays to distinguish direct target engagement from off-target effects .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference data from public databases (ChEMBL, PubChem) to identify trends in bioactivity across similar triazole-oxazole hybrids .
Q. What experimental designs are recommended for studying the compound’s physicochemical properties (e.g., solubility, logP)?
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, with quantification via UV-Vis at λₘₐₓ ≈ 260 nm .
- logP determination : Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) calibrated with standard compounds .
- Stability studies : Assess hydrolytic stability in simulated gastric fluid (pH 2.0) and plasma using LC-MS/MS over 24 hours .
Q. How can in vivo pharmacokinetic studies be optimized for this compound?
- Rodent models : Administer 10 mg/kg intravenously in Sprague-Dawley rats; collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Bioanalysis : Quantify compound levels via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect Phase I/II metabolites (e.g., hydroxylation at the oxazole methyl group) .
Q. What computational approaches predict the compound’s drug-likeness and toxicity?
- ADMET prediction : Use SwissADME to estimate bioavailability (Topological Polar Surface Area < 90 Ų) and BOILED-Egg model for blood-brain barrier penetration .
- Toxicity screening : Run ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition) .
- Molecular dynamics : Simulate binding to hERG channels (50 ns trajectories) to assess cardiac liability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Azide-alkyne reaction | CuI, DMF, 70°C, 18h | 75 | 92 | |
| Carboxamide coupling | EDCI/HOBt, DCM, RT, 12h | 68 | 95 | |
| Final purification | Ethanol recrystallization | 85 | 99 |
Q. Table 2. Biological Activity Comparison
| Cell Line | IC₅₀ (μM) | Target Protein | Assay Type | Reference |
|---|---|---|---|---|
| SNB-75 (CNS cancer) | 0.45 | β-Catenin | MTT | |
| RXF 393 (Renal cancer) | 1.2 | B-Raf kinase | Kinase inhibition | |
| HepG2 (Liver cancer) | 3.8 | CYP3A4 | Fluorescent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
